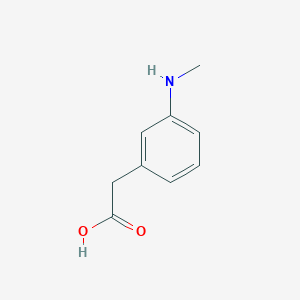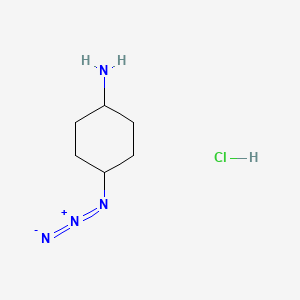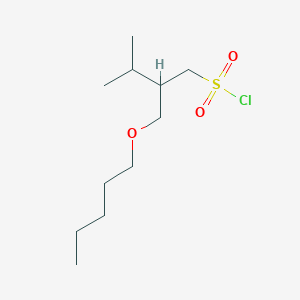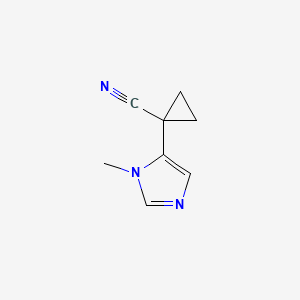
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This compound features a cyclopropane ring attached to a 1-methyl-1H-imidazol-5-yl group and a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile involves several steps. One common method includes the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles . Industrial production methods often involve bulk custom synthesis, ensuring the compound is available in large quantities for research and application .
Chemical Reactions Analysis
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction could produce various cyclopropane derivatives.
Scientific Research Applications
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile can be compared with other imidazole-containing compounds, such as:
1-Methyl-1H-imidazole-5-carbaldehyde: Used in the synthesis of polymers and hybrid matrix membranes.
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile: Known for its unique crystal structure and hydrogen bonding properties.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to other imidazole derivatives.
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1-(3-methylimidazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-11-6-10-4-7(11)8(5-9)2-3-8/h4,6H,2-3H2,1H3 |
InChI Key |
GVJUZTOHHNZPLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


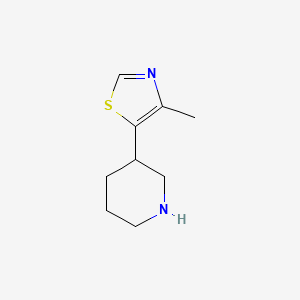
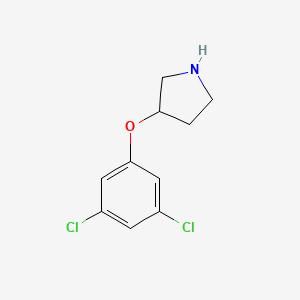
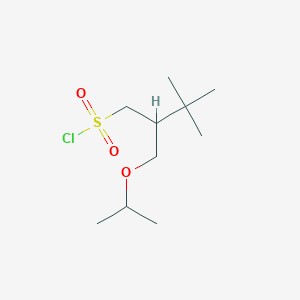
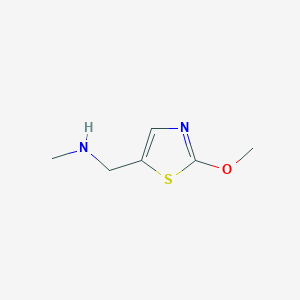
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
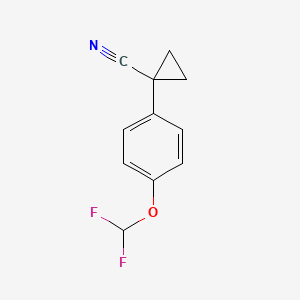
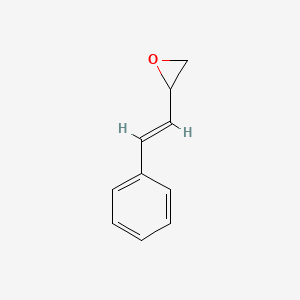
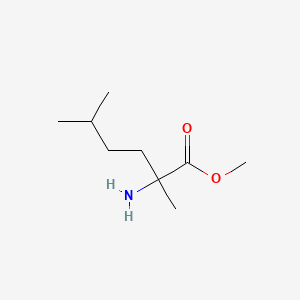
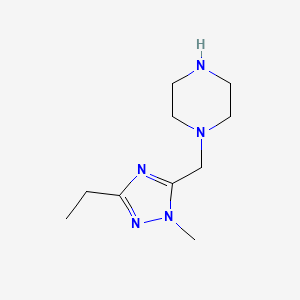
![2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13522952.png)
![tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)
